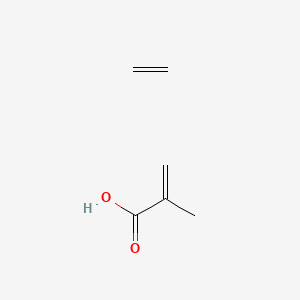

Ethene;2-methylprop-2-enoic acid

Description

The compound "Ethene;2-methylprop-2-enoic acid" refers to a combination of ethene (ethylene, C₂H₄) and 2-methylprop-2-enoic acid (methacrylic acid, C₄H₆O₂). Methacrylic acid is an α,β-unsaturated carboxylic acid with a methyl group adjacent to the double bond (CH₂=C(CH₃)COOH). It is a key monomer in polymer chemistry, widely used in producing polymethyl methacrylate (PMMA), adhesives, and coatings . Ethene, a simple alkene, often acts as a co-monomer or precursor in copolymerization reactions with methacrylic acid derivatives to modify material properties like flexibility and thermal stability .

Properties

CAS No. |

25053-53-6 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

ethene;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C4H6O2.C2H4/c1-3(2)4(5)6;1-2/h1H2,2H3,(H,5,6);1-2H2 |

InChI Key |

XSMJZKTTXZAXHD-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)O.C=C |

Canonical SMILES |

CC(=C)C(=O)O.C=C |

Other CAS No. |

25053-53-6 |

Origin of Product |

United States |

Preparation Methods

Copolymerization of Ethylene and Methacrylic Acid

- Process : Copolymerization involves the simultaneous polymerization of ethylene and methacrylic acid monomers.

- Polymerization Techniques : Radical polymerization, coordination polymerization, or copolymerization under controlled conditions.

- Reaction Conditions : Optimized temperature, pressure, and catalyst systems to control molecular weight and copolymer composition.

- Industrial Scale : Large-scale reactors with precise control of monomer feed ratios and reaction parameters to maximize yield and product quality.

This method is widely used to produce copolymers with tailored properties such as adhesion, flexibility, and thermal stability, suitable for coatings, adhesives, and textiles.

Synthesis of Methacrylic Acid (2-Methylprop-2-enoic Acid)

Methacrylic acid itself is prepared industrially by several routes:

- Oxidation of Acrolein or Isobutylene : Acrolein or isobutylene is oxidized under controlled conditions to yield methacrylic acid with high yields (65–90%).

- Catalysts : Metal oxide catalysts (e.g., vanadium-phosphorus oxides) are commonly used to facilitate oxidation.

- Reaction Conditions : Typically conducted at elevated temperatures (250–350°C) and controlled oxygen partial pressures to optimize selectivity and minimize byproducts.

This industrial preparation is essential as methacrylic acid is a key monomer for subsequent copolymerization with ethylene.

Esterification Reactions Involving Methacrylic Acid

- Ester Formation : Methacrylic acid reacts with alcohols (e.g., ethylene glycol, methanol) to form esters such as 2-hydroxyethyl methacrylate (HEMA) and methyl methacrylate (MMA).

- Catalysts : Acid catalysts like sulfuric acid or p-toluenesulfonic acid promote esterification.

- Conditions : Typically reflux conditions with removal of water to drive the equilibrium toward ester formation.

- Applications : These esters serve as monomers for polymerization and are intermediates in producing copolymers involving ethene-derived units.

Radical Polymerization of Methacrylic Acid and Derivatives

- Radical Initiators : Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate free-radical polymerization.

- Monomer Feed Ratios : Controlled to achieve desired copolymer composition and molecular weight.

- Solvent and Temperature : Polymerizations are often conducted in inert atmospheres (nitrogen) at temperatures around 60–80°C.

- Purification : Precipitation in non-solvents (hexane) and chromatographic techniques ensure removal of unreacted monomers and byproducts.

Analytical Data and Research Findings

Notes on Reaction Mechanisms and Optimization

- Copolymerization : The reactivity ratios of ethylene and methacrylic acid influence copolymer composition. Experimental and theoretical studies use NMR and FTIR to monitor monomer consumption and polymer structure.

- Oxidation : Catalyst surface properties and oxygen availability critically affect selectivity toward methacrylic acid versus byproducts.

- Esterification : Removal of water shifts equilibrium; use of azeotropic distillation or molecular sieves improves yields.

- Polymerization : Control of radical concentration and reaction time prevents side reactions like cross-linking or chain transfer, enhancing molecular weight control.

Chemical Reactions Analysis

Types of Reactions

Ethene;2-methylprop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting carboxylic acid groups to alcohols.

Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acid groups.

Reduction: Formation of alcohol groups.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

-

Material Science

- Adhesives and Coatings : Ethene; 2-methylprop-2-enoic acid is used in developing adhesives and coatings due to its excellent adhesion properties and flexibility. It is often copolymerized with other monomers to enhance performance characteristics.

- Composites : The compound is utilized in creating compatible composites that can be tailored for specific applications, such as automotive parts and construction materials.

-

Biomedical Applications

- Drug Delivery Systems : Research indicates that ethene; 2-methylprop-2-enoic acid can be used in controlled drug release systems. Its ability to form hydrogels allows for the encapsulation of therapeutic agents, providing sustained release profiles.

- Antimicrobial Properties : Studies show that when combined with metal ions like zinc, ethene; 2-methylprop-2-enoic acid exhibits significant antimicrobial activity, making it suitable for wound healing materials and medical devices.

-

Environmental Remediation

- Heavy Metal Absorption : Ethene; 2-methylprop-2-enoic acid has been investigated for its capacity to absorb heavy metals from contaminated water sources. Research demonstrates that polymerized forms can effectively bind lead and cadmium ions, indicating potential for environmental cleanup efforts.

Table 1: Applications of Ethene; 2-Methylprop-2-enoic Acid

| Application Area | Description |

|---|---|

| Material Science | Used in adhesives and composites for enhanced compatibility. |

| Biomedical | Investigated for drug delivery systems due to biocompatibility. |

| Environmental | Utilized in water purification processes for heavy metal absorption. |

| Personal Care Products | Incorporated into formulations for improved texture and stability. |

Table 2: Comparative Analysis of Ethene; 2-Methylprop-2-enoic Acid with Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Ethene; 2-Methylprop-2-enoic Acid | Excellent adhesion, flexibility, antimicrobial properties | Adhesives, drug delivery systems |

| Poly(ethylene) | High strength, low cost | Packaging, construction materials |

| Poly(chloroethene) | Chemical resistance, durability | Pipes, electrical insulation |

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial effects of ethene; 2-methylprop-2-enoic acid combined with zinc against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability, suggesting potential applications in infection control within clinical settings.

-

Environmental Remediation Study

- Research explored the ability of polymerized ethene; 2-methylprop-2-enoic acid to absorb heavy metals from contaminated water. The study demonstrated effective binding of lead and cadmium ions, highlighting its utility in environmental cleanup initiatives.

Mechanism of Action

The mechanism of action of Ethene;2-methylprop-2-enoic acid involves the interaction of its functional groups with various molecular targets. The carboxylic acid groups can form hydrogen bonds with other molecules, enhancing the polymer’s adhesive properties. Additionally, the polymer’s structure allows for flexibility and durability, making it suitable for various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Methacrylic Acid (2-methylprop-2-enoic acid):

- Molecular Formula: C₄H₆O₂

- Molar Mass: 86.09 g/mol

- Structure: CH₂=C(CH₃)COOH

- Key Feature: A methyl group at the α-position increases steric hindrance and reduces polarity compared to acrylic acid .

Acrylic Acid (Prop-2-enoic acid):

- Molecular Formula: C₃H₄O₂

- Molar Mass: 72.06 g/mol

- Structure: CH₂=CHCOOH

- Key Feature: Lacks a methyl group, leading to higher polarity and lower steric hindrance .

Reactivity in Ozonolysis

From gas-phase ozonolysis studies ():

| Parameter | Methacrylic Acid | Acrylic Acid |

|---|---|---|

| Rate Coefficient (10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) | 4.1 | 0.73 |

| Branching Ratio (BR₁) | 4.5 | 0.71 |

| Branching Ratio (BR₂) | 1.11 | 1.03 |

Methacrylic acid exhibits significantly higher reactivity toward ozone (4.1 vs. 0.73), attributed to its methyl group stabilizing transition states during ozonolysis. The branching ratios (BR₁ and BR₂) reflect preferential reaction pathways, with methacrylic acid favoring secondary oxidation products .

Q & A

Q. What are the recommended methods for synthesizing 2-methylprop-2-enoic acid (methacrylic acid) in laboratory settings?

Methacrylic acid synthesis typically involves:

- Oxidation of isobutylene : Catalyzed by metal oxides (e.g., MoO₃) under controlled temperatures (200–300°C) to avoid polymerization .

- Hydrolysis of methyl methacrylate : Acid- or base-catalyzed hydrolysis of methyl methacrylate (CH₂=C(CH₃)COOCH₃) yields methacrylic acid. Reaction conditions (pH, temperature) must be optimized to minimize side reactions .

- Safety note : Stabilizers like hydroquinone (100–250 ppm) are required to prevent spontaneous polymerization during storage .

Q. What spectroscopic techniques are optimal for characterizing ethene copolymers with 2-methylprop-2-enoic acid?

- NMR spectroscopy : ¹H and ¹³C NMR identify copolymer composition and monomer sequence distribution. For example, methacrylic acid’s vinyl proton (δ 5.5–6.5 ppm) distinguishes it from ethene’s CH₂ groups (δ 1.0–2.5 ppm) .

- FT-IR spectroscopy : C=O stretching (~1700 cm⁻¹) confirms carboxylic acid groups, while C=C bonds (1630–1680 cm⁻¹) indicate residual unsaturation .

- GPC/SEC : Determines molecular weight distribution and polydispersity of copolymers .

Q. What safety protocols are critical when handling 2-methylprop-2-enoic acid in polymerization experiments?

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. For high concentrations, full-face respirators (e.g., ABEK-P2) are recommended .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (TLV: 20 ppm) .

- Storage : Stabilize with MEHQ (4-methoxyphenol) and store below 25°C in amber glass to inhibit polymerization .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict reactivity and thermodynamic properties of ethene-methacrylic acid derivatives?

- Functional selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies and reaction enthalpies .

- Applications :

- Calculate activation barriers for copolymerization reactions.

- Predict regioselectivity in Diels-Alder reactions involving methacrylic acid derivatives .

Q. What strategies resolve contradictions in reported reaction kinetics for ethene-methacrylic acid copolymerization under varying catalytic conditions?

- Controlled variable testing : Isolate effects of catalysts (e.g., Ziegler-Natta vs. metallocene) and reaction conditions (temperature, pressure) on propagation rates .

- Statistical analysis : Use Arrhenius plots to compare activation energies (Eₐ) across studies. Discrepancies may arise from impurities or unaccounted side reactions .

- In-situ monitoring : Employ Raman spectroscopy or calorimetry to track real-time monomer conversion and copolymer composition .

Q. How do substituents on phenyl rings influence electronic properties and copolymerization behavior of methacrylic acid derivatives?

- Electron-donating groups (e.g., methoxy) : Increase electron density on the vinyl group, enhancing reactivity in radical copolymerization. Example: (E)-3-(4-methoxyphenyl)prop-2-enoic acid shows 15% higher reactivity than unsubstituted analogs .

- Steric effects : Bulky substituents (e.g., 2,3-dimethoxy) reduce polymerization rates due to hindered monomer approach .

- Computational modeling : Use DFT to map Hammett constants (σ) of substituents against copolymerization rates .

Methodological Considerations

- Data contradiction analysis : Cross-validate experimental results with computational models (e.g., DFT) and meta-analyses of published kinetic data .

- Experimental design : For copolymer studies, maintain molar feed ratios ([ethene]:[methacrylic acid] > 10:1) to minimize homopolymer formation .

Key Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.